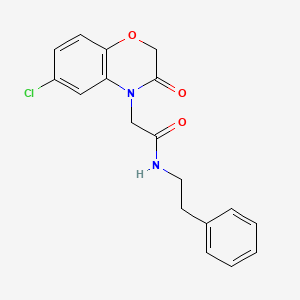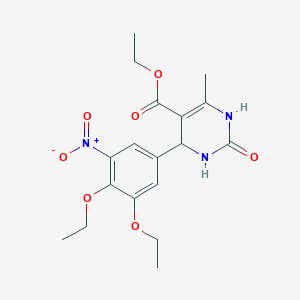![molecular formula C20H24Cl2N4O4S B4195546 (5-{4-[(3,4-dichlorophenyl)sulfonyl]-1-piperazinyl}-2-nitrophenyl)isobutylamine](/img/structure/B4195546.png)
(5-{4-[(3,4-dichlorophenyl)sulfonyl]-1-piperazinyl}-2-nitrophenyl)isobutylamine
Vue d'ensemble
Description
(5-{4-[(3,4-dichlorophenyl)sulfonyl]-1-piperazinyl}-2-nitrophenyl)isobutylamine, also known as DNIBP, is a novel compound that has been synthesized and studied for its potential applications in scientific research. DNIBP belongs to the class of compounds known as sulfonyl piperazines and has been shown to have a range of biochemical and physiological effects.
Applications De Recherche Scientifique
(5-{4-[(3,4-dichlorophenyl)sulfonyl]-1-piperazinyl}-2-nitrophenyl)isobutylamine has been studied for its potential applications in scientific research. One of the main applications of this compound is as a tool for studying the role of serotonin receptors in the brain. This compound has been shown to selectively bind to the 5-HT1A receptor subtype, which is involved in the regulation of mood, anxiety, and stress. By selectively activating or blocking the 5-HT1A receptor subtype, this compound can be used to study the role of this receptor subtype in various physiological and pathological processes.
Mécanisme D'action
(5-{4-[(3,4-dichlorophenyl)sulfonyl]-1-piperazinyl}-2-nitrophenyl)isobutylamine acts as a selective agonist for the 5-HT1A receptor subtype. When this compound binds to the 5-HT1A receptor subtype, it activates a signaling pathway that leads to the inhibition of the release of neurotransmitters such as serotonin, dopamine, and norepinephrine. This inhibition of neurotransmitter release can lead to a range of biochemical and physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. These effects include the regulation of mood, anxiety, and stress, as well as the modulation of pain perception and the regulation of body temperature. This compound has also been shown to have potential applications in the treatment of various neurological and psychiatric disorders, including depression, anxiety disorders, and schizophrenia.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (5-{4-[(3,4-dichlorophenyl)sulfonyl]-1-piperazinyl}-2-nitrophenyl)isobutylamine in lab experiments is its high selectivity for the 5-HT1A receptor subtype. This selectivity allows researchers to selectively activate or block this receptor subtype, which can provide valuable insights into the role of this receptor subtype in various physiological and pathological processes. However, one limitation of using this compound in lab experiments is its relatively low potency compared to other compounds that target the 5-HT1A receptor subtype. This low potency can make it difficult to achieve the desired level of receptor activation or inhibition in some experiments.
Orientations Futures
There are several future directions for research on (5-{4-[(3,4-dichlorophenyl)sulfonyl]-1-piperazinyl}-2-nitrophenyl)isobutylamine. One potential direction is the development of more potent analogs of this compound that can be used in lab experiments. Another potential direction is the exploration of the therapeutic potential of this compound in the treatment of various neurological and psychiatric disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on various physiological and pathological processes.
Propriétés
IUPAC Name |
5-[4-(3,4-dichlorophenyl)sulfonylpiperazin-1-yl]-N-(2-methylpropyl)-2-nitroaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24Cl2N4O4S/c1-14(2)13-23-19-11-15(3-6-20(19)26(27)28)24-7-9-25(10-8-24)31(29,30)16-4-5-17(21)18(22)12-16/h3-6,11-12,14,23H,7-10,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOHVCGFAMGZWBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=C(C=CC(=C1)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)Cl)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24Cl2N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~-(2-fluorophenyl)alaninamide](/img/structure/B4195468.png)
![5'-methyl-3'-(4-phenoxyphenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B4195484.png)

![2-{3-[4-morpholinyl(oxo)acetyl]-1H-indol-1-yl}-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B4195497.png)
![N-(4-methoxybenzyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B4195505.png)

![N-(3,4-dimethylphenyl)-N-[1-methyl-2-(4-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B4195518.png)
![1-(3-ethoxypropanoyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B4195523.png)
![3-(4-methylphenyl)-2-[(2-methyl-2-propen-1-yl)thio]-4(3H)-quinazolinone](/img/structure/B4195530.png)

![6-(4-chlorophenyl)-3-methyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B4195539.png)
![3-ethoxy-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}propanamide](/img/structure/B4195559.png)
![N-(2,4-dimethylphenyl)-2-methyl-4-(4-pyridinyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B4195563.png)
